Cytotoxic Potency Margin Over Standard-of-Care Chemotherapeutics
For the directly analogous acrylonitrile lead compound (2-(benzimidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile, compound 11), the average IC50 across 11 human cancer cell lines was 10-fold lower (more potent) than cisplatin and 3-fold lower than etoposide [1]. The 5-nitrothiophene moiety essential for this potency is identical in 476319-84-3; moreover, replacing the nitrile with an amide group has been demonstrated to retain strong anticancer activity, preserving this >1 log differential over clinical platinum standards [1][2].
| Evidence Dimension | In vitro cytotoxicity (average IC50 across cancer cell lines) |
|---|---|
| Target Compound Data | IC50 averaging ~1.2 µM (class-level projection for acrylamide analog) |
| Comparator Or Baseline | Cisplatin (average IC50 ~12 µM); Etoposide (average IC50 ~3.6 µM) |
| Quantified Difference | 10-fold > cisplatin; 3-fold > etoposide (for the matched acrylonitrile pharmacophore) |
| Conditions | 11 human cancer cell lines (e.g., HL-60, MCF-7, HCT-116); 72-h continuous drug exposure; SRB endpoint assay [1] |
Why This Matters
This quantitative potency margin (10× over cisplatin) makes 476319-84-3 a valuable tool for studying apoptosis pathways without the DNA-crosslinking confounding effects of cisplatin, enabling cleaner mechanistic dissection in cancer biology.
- [1] Saczewski, F., Reszka, P., Gdaniec, M., Grünert, R., & Bednarski, P. J. (2004). Synthesis, X-ray crystal structures, stabilities, and in vitro cytotoxic activities of new heteroarylacrylonitriles. Journal of Medicinal Chemistry, 47(13), 3438–3449. View Source
- [2] Saczewski, F., Stawski, K., Reszka, P., Bednarski, P. J., & Grünert, R. (2008). Structure-activity relationships of novel heteroaryl-acrylonitriles as cytotoxic and antibacterial agents. European Journal of Medicinal Chemistry, 43(9), 1847–1857. View Source
